5-methoxy-2-(1H-tetrazol-1-yl)aniline is a chemical compound with the molecular formula and a molecular weight of 191.19 g/mol. It is classified as a heterocyclic compound due to the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The compound features a methoxy group attached to the aromatic ring, enhancing its chemical reactivity and potential applications in medicinal chemistry.
The synthesis of 5-methoxy-2-(1H-tetrazol-1-yl)aniline can be achieved through several methods, primarily involving the cycloaddition of nitriles with sodium azide. One effective method employs a [3+2] cycloaddition reaction, where nitrile derivatives react with sodium azide under acidic conditions, often using aluminum chloride as a catalyst. This reaction typically occurs at elevated temperatures, yielding the desired tetrazole derivatives in good yields (84% to 91%) .
Another notable approach involves microwave-assisted synthesis, which significantly reduces reaction time and improves yields. In this method, a mixture of nitriles and sodium azide is subjected to microwave irradiation in the presence of a catalyst such as zinc bromide or acetic acid, resulting in high yields (up to 99%) in a matter of minutes . This environmentally friendly synthesis route highlights the efficiency of using microwave technology in organic synthesis.
The molecular structure of 5-methoxy-2-(1H-tetrazol-1-yl)aniline can be represented by its SMILES notation: NC1=CC(N2N=NN=C2)=CC(OC)=C1
, which indicates the connectivity of atoms within the molecule. The InChI key for this compound is GPQFDWVYGLVWBK-UHFFFAOYSA-N
, providing a unique identifier for database searches . The compound's structure features:
This structural composition contributes to its biological activity and potential applications.
5-methoxy-2-(1H-tetrazol-1-yl)aniline participates in various chemical reactions typical of heterocyclic compounds. Key reactions include:
These reactions are pivotal in developing new derivatives with improved efficacy in pharmaceutical applications.
The mechanism of action for 5-methoxy-2-(1H-tetrazol-1-yl)aniline may involve interactions with various biological targets. Compounds with similar structures have been shown to exhibit diverse pharmacological effects, including:
Research into its biochemical pathways indicates potential interactions with receptors or enzymes involved in critical physiological processes.
5-methoxy-2-(1H-tetrazol-1-yl)aniline has several promising applications in scientific research:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: